4-Methylpyrrolidin-3-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEGDUJNLVSIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265108-42-7, 265108-43-8 | |
| Record name | rac-(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(3R,4R)-4-methylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies of 4 Methylpyrrolidin 3 Ol Hydrochloride
Retrosynthetic Analysis and Strategic Precursors for Pyrrolidinol Construction
Retrosynthetic analysis provides a logical framework for dissecting the target molecule, 4-Methylpyrrolidin-3-ol (B125557) hydrochloride, into simpler, commercially available starting materials. The primary disconnections for the pyrrolidine (B122466) ring involve breaking the C-N bonds. This leads to several potential synthetic strategies.
One common approach involves the disconnection of one C-N bond and the C-C bond adjacent to the hydroxyl group. This suggests a precursor such as a protected amino ketone, which can be cyclized and reduced. Another powerful strategy involves disconnecting two C-N bonds, pointing towards a linear precursor containing both the amine and a suitably functionalized four-carbon chain that can undergo intramolecular cyclization.
A key strategic precursor for the construction of the 4-methylpyrrolidin-3-ol scaffold is a suitably substituted γ-amino-α,β-unsaturated ester or a γ-amino ketone. These precursors can be accessed from simple starting materials and can be induced to cyclize to form the desired five-membered ring. Furthermore, pyrrolidinone derivatives serve as excellent precursors, where the carbonyl group can be selectively reduced to the desired hydroxyl functionality.
Classical Synthetic Approaches to the Pyrrolidin-3-ol Framework
Traditional methods for the synthesis of the pyrrolidine ring have been refined over decades and remain highly relevant in both academic and industrial settings. These approaches often rely on robust and well-understood chemical transformations.
Reductive Amination Strategies for Pyrrolidine Ring Formation
Reductive amination is a powerful and versatile method for the formation of C-N bonds and can be effectively employed in the synthesis of the pyrrolidine ring. researchgate.netnih.gov This strategy typically involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by in-situ reduction of the resulting imine or enamine intermediates. For the synthesis of 4-Methylpyrrolidin-3-ol, a suitable precursor would be a 1,4-dicarbonyl compound bearing a methyl group at the appropriate position. The reaction with a primary amine, such as methylamine, would lead to the formation of the pyrrolidine ring.
| Precursor | Amine | Reducing Agent | Product | Reference |
| 1,4-Diketone | Primary Amine | Sodium borohydride (B1222165) | N-Aryl-substituted pyrrolidine | nih.gov |
| Diketone | Aniline | Iridium catalyst | N-Aryl-substituted pyrrolidine | nih.gov |
Reduction of Pyrrolidinone Derivatives and Analogues
The reduction of pyrrolidinone (a lactam) derivatives is a widely used method for the synthesis of substituted pyrrolidines, including pyrrolidinols. uitm.edu.my This approach offers excellent control over the stereochemistry at the newly formed hydroxyl center. A key intermediate for the synthesis of 4-Methylpyrrolidin-3-ol via this route is 4-methylpyrrolidin-3-one. The synthesis of such pyrrolidinones can be achieved through various methods, including the cyclization of γ-amino acids or their esters. Once the pyrrolidinone is obtained, it can be reduced to the corresponding pyrrolidinol using a variety of reducing agents.
| Pyrrolidinone Derivative | Reducing Agent | Product | Reference |
| tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate | Sodium borohydride (NaBH₄) | tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate | uitm.edu.my |
| N-Boc-Alanine and Meldrum's acid derived tetramic acid | Sodium borohydride (NaBH₄) | 4-Hydroxypyrrolidin-2-one derivative | uitm.edu.my |
Ring Closure Reactions in Pyrrolidine Synthesis
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, and the formation of the pyrrolidine ring is no exception. A variety of linear precursors can be designed to undergo ring closure to afford the desired 4-methylpyrrolidin-3-ol framework.
One notable method is the 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of an azomethine ylide with an alkene to construct the pyrrolidine ring in a single step with high stereocontrol. acs.org For the synthesis of a 4-(hydroxymethyl)pyrrolidin-3-ol (B3153749) derivative, a chiral azomethine ylide can be reacted with a suitable dipolarophile. researchgate.net
Another important ring-closing strategy is the intramolecular cyclization of an aminoepoxide. This method allows for the stereospecific synthesis of pyrrolidinols, where the stereochemistry of the epoxide precursor dictates the stereochemistry of the final product. researchgate.net
| Reaction Type | Key Precursors | Product | Reference |
| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene | Densely substituted pyrrolidine | acs.org |
| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamide | 2,5-cis-pyrrolidine | nih.gov |
| Domino aza-Michael/SN2 cyclization | Barbiturate-derived alkene, N-alkoxy α-haloamide | Spirobarbiturate-pyrrolidinone | rsc.org |
Modern Synthetic Techniques for Pyrrolidinol Production
In recent years, there has been a significant drive towards the development of more efficient, selective, and environmentally benign synthetic methods. These modern techniques often employ catalytic systems to achieve transformations that are difficult or impossible using classical methods.
Catalytic Hydrogenation Methods for Amine Synthesis
Catalytic hydrogenation is a powerful and widely used technique for the reduction of various functional groups, including the saturation of heterocyclic rings. acs.org The hydrogenation of substituted pyrroles offers a direct route to the corresponding pyrrolidines. researchgate.net This method can be highly diastereoselective, allowing for the formation of multiple stereocenters with high control. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and selectivities. For the synthesis of 4-Methylpyrrolidin-3-ol, a suitably substituted 3-hydroxypyrrole derivative could be hydrogenated to afford the target molecule.
| Substrate | Catalyst | Conditions | Product | Reference |
| Highly substituted pyrroles | Rhodium | 10 atm H₂, 12-24 hours | Functionalized pyrrolidines | acs.org |
| 1-Methylpyrrole | Ruthenium on carbon | Methanol (B129727), 10 bar, 25-60 °C | 1-Methylpyrrolidine | researchgate.net |
Following the synthesis of the 4-methylpyrrolidin-3-ol free base, the hydrochloride salt can be readily prepared by treatment with hydrochloric acid. This is typically achieved by dissolving the amine in a suitable organic solvent and adding a solution of HCl in an organic solvent or as a gas, leading to the precipitation of the hydrochloride salt. ucla.edu
Asymmetric 1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition stands as a powerful and highly convergent method for constructing the five-membered pyrrolidine ring system. wikipedia.org This reaction typically involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile) to stereospecifically form the pyrrolidine core. wikipedia.orgresearchgate.net Achieving asymmetry in this process is critical for producing enantiomerically pure pyrrolidinols.
A common strategy involves the use of chiral auxiliaries attached to the dipolarophile. For instance, in a large-scale synthesis of a related compound, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, researchers employed (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam as the chiral dipolarophile. acs.org The reaction with an achiral azomethine ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, yielded a mixture of diastereomers that could be separated by crystallization, circumventing the need for chromatography. acs.org This approach highlights how a chiral auxiliary can effectively direct the stereochemical outcome of the cycloaddition.
Another approach is the use of chiral azomethine ylides. Early syntheses used ylides generated from (S)-N-(1-phenylethyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, which reacted with the same camphor (B46023) sultam-derived dipolarophile to give a mixture of diastereomers in an 83:17 ratio. acs.org
Metal-catalyzed asymmetric 1,3-dipolar cycloadditions have also emerged as a highly efficient route. Chiral metal complexes, often involving copper(I), can catalyze the reaction between azomethine ylides and alkenes, leading to high levels of enantioselectivity. nih.govnih.gov These catalytic systems are advantageous as they only require a small amount of the chiral source. For example, the cycloaddition of azomethine ylides with fluorinated styrenes has been successfully catalyzed by Cu(I) complexes, affording fluorinated pyrrolidines with excellent stereoselectivities (up to >20:1 dr and 97% ee). nih.gov This demonstrates the power of metal catalysis in controlling the formation of multiple stereocenters simultaneously. acs.org
Enzymatic Synthesis Routes and Biocatalytic Transformations
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and exhibit remarkable stereoselectivity, making them ideal for the synthesis of chiral compounds like 4-methylpyrrolidin-3-ol.
One prominent biocatalytic strategy involves the sequential use of different enzymes in a one-pot cascade. For the synthesis of chiral alcohols, a combination of an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) can be employed. nih.gov The ERED stereoselectively reduces a C=C double bond in an unsaturated precursor, and the ADH then reduces a ketone to the desired chiral alcohol. nih.gov By selecting specific enzymes, all four possible stereoisomers of a target molecule like 4-methylheptan-3-ol have been synthesized with excellent enantiomeric and diastereomeric excess (ee >99%, de up to 99%). nih.gov This dual-enzyme system could be adapted for the synthesis of 4-methylpyrrolidin-3-ol from a suitable unsaturated pyrrolidinone precursor.
More advanced biocatalytic methods involve engineering enzymes for novel reactivity. Cytochrome P450 enzymes, for example, have been engineered to catalyze intramolecular C(sp3)–H amination. acs.org This transformation allows for the direct cyclization of an alkyl azide (B81097) to form a pyrrolidine ring. A P411 enzyme variant was shown to catalyze the conversion of (4-azidobutyl)benzene into 2-phenylpyrrolidine (B85683) with moderate enantioselectivity (82:18 er). acs.org Further directed evolution of such enzymes could yield highly efficient biocatalysts for the synthesis of substituted pyrrolidines. Chemo-enzymatic approaches, which combine enzymatic reactions with traditional chemical steps, also provide a powerful strategy for constructing complex chiral molecules. rsc.org
Synthesis from Sugar-Derived Precursors
Carbohydrates represent an abundant and inexpensive source of chirality, making them attractive starting materials for the synthesis of complex, enantiopure molecules. Routes to pyrrolidinol derivatives have been developed starting from common sugars such as D-glucose and D-xylose. researchgate.net
Optimization of Reaction Conditions and Process Efficiency
The successful synthesis of 4-Methylpyrrolidin-3-ol hydrochloride, particularly on a larger scale, depends heavily on the optimization of reaction parameters to maximize yield, purity, and process efficiency.
Solvent Effects in this compound Synthesis
The choice of solvent can profoundly influence the rate, yield, and even the stereochemical outcome of a chemical reaction. In the context of pyrrolidine synthesis, solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states. For instance, in a ruthenium-catalyzed coupling reaction, a strong solvent effect was observed; the reaction in dichloromethane (B109758) (CH2Cl2) led to the regioselective formation of gem-enol ester products, while conducting the reaction in tetrahydrofuran (B95107) (THF) resulted in the stereoselective formation of (Z)-enol esters. researchgate.net Although this example does not directly involve pyrrolidinol synthesis, it illustrates the critical role of the solvent in directing selectivity. In the preparation of 1-methyl-3-pyrrolidinol (B22934), various solvents such as toluene, xylene, and chlorobenzene (B131634) have been utilized for the initial ring-closing reaction, while recrystallization to purify the intermediate employed solvent systems like isopropanol/n-heptane. google.com The final reductive cyclization step to form a related pyrrolidinol was successfully carried out in isopropanol. googleapis.com The optimization of solvent choice is therefore a key parameter in developing an efficient and selective synthesis.
Catalyst Selection and Performance in Specific Reaction Pathways
Catalysis is fundamental to many of the synthetic routes used to produce pyrrolidine derivatives. The choice of catalyst is dictated by the specific transformation being performed and is crucial for achieving high efficiency and selectivity.
| Reaction Type | Catalyst | Function | Key Outcomes |
| Hydrogenation | Palladium on carbon (Pd/C) | Catalyzes the removal of protecting groups (e.g., benzyl (B1604629) groups) and reduction of double bonds. acs.org | High yield (100%) in the final deprotection/hydrogenation step to form the hydrochloride salt. acs.org |
| Reductive Cyclization | Raney Nickel | Used for the reductive cyclization of a hydroxybutyronitrile intermediate to form the pyrrolidinol ring. googleapis.com | Enables the direct formation of the pyrrolidine ring from an acyclic precursor. |
| 1,3-Dipolar Cycloaddition | Silver(I) Carbonate (Ag2CO3) | Acts as a catalyst in the [3+2] cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides. acs.org | Promotes the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org |
| 1,3-Dipolar Cycloaddition | Copper(I) complexes | Catalyzes asymmetric cycloadditions, inducing high enantioselectivity. nih.gov | Achieves high yields (up to 96%) and excellent stereoselectivity (up to >20:1 dr, 97% ee). nih.gov |
| Reductive Coupling | Cobalt complexes (e.g., Co(dppe)I2) | Catalyzes the reductive coupling of nitriles and acrylamides to form pyrrolidinone derivatives. organic-chemistry.org | Demonstrates excellent regioselectivity and good to excellent yields. organic-chemistry.org |
In a one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol (B3395766) and methylamine, a Cu- and Ni-modified ZSM-5 catalyst was found to be highly efficient, achieving over 90% yield. rsc.org The synergistic effect between the two metals was crucial for the catalyst's excellent performance. rsc.org This highlights the importance of catalyst composition and selection in optimizing synthetic pathways.
Stereoselective and Regioselective Control in Pyrrolidinol Formation
Controlling the precise three-dimensional arrangement (stereoselectivity) and connectivity (regioselectivity) of atoms is one of the most significant challenges in organic synthesis. The formation of the pyrrolidinol ring requires careful management of these factors to obtain the desired isomer.
Stereoselective control is often achieved by introducing a source of chirality into the reaction. This can be done in several ways:
Chiral Auxiliaries: A temporary chiral group, such as a camphor sultam, can be attached to one of the reactants. acs.org This auxiliary directs the approach of the other reactant, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved in a subsequent step.
Chiral Catalysts: A small amount of a chiral metal complex or an organocatalyst can be used to create a chiral environment around the reactants, guiding the reaction to produce an excess of one enantiomer. nih.govacs.org This is a highly efficient approach as the catalyst can be recycled.
Substrate Control: Using a starting material that is already chiral, such as an amino acid or a sugar, can set the stereochemistry for the rest of the synthesis. acs.org
Regioselective control determines which atoms form new bonds during the ring-forming step. In 1,3-dipolar cycloadditions, the regioselectivity is governed by the electronic properties of the dipole and the dipolarophile, as described by frontier molecular orbital theory. wikipedia.org In other cyclization reactions, such as the indium(III) chloride-mediated synthesis of 4-vinylpyrrolidine from an N-tethered alkyne-alkenol, the reaction proceeds with high stereo- and regioselectivity. nih.gov Similarly, palladium-catalyzed heteroannulation reactions can be controlled by the choice of ligand, allowing for regiodivergent access to different substituted heterocycles from the same starting materials. nih.gov Careful selection of catalysts, ligands, and reactants is therefore essential to ensure that the cyclization occurs in the desired orientation to form the correct constitutional isomer. organic-chemistry.org
Scalability and Industrial Production Considerations
The successful transition of a synthetic route for this compound from a laboratory setting to industrial-scale production requires careful consideration of several factors. The primary goals of scaling up are to ensure the process is cost-effective, safe, efficient, and capable of consistently producing the target compound at the required purity and volume. For related pyrrolidinol structures, processes have been developed that demonstrate key principles applicable to the large-scale synthesis of this compound.
Key considerations and optimizations for the industrial production of pyrrolidinol derivatives include:
Intermediate Isolation: Processes that involve crystalline intermediates are highly advantageous for large-scale operations. google.com Crystalline solids are generally easier to isolate and purify via filtration compared to oils or amorphous materials, which might require chromatographic purification—a technique often avoided in large-scale synthesis. acs.orggoogle.com
Reaction Conditions: The choice of reagents and reaction conditions is paramount. For instance, hydrogenation steps can be performed at elevated pressures (e.g., 100 psi) using catalysts like palladium on carbon to achieve complete conversion. acs.org The selection of appropriate solvents, such as methanol or ethanol (B145695), and bases, like sodium phosphate, is also crucial for reaction efficiency and product isolation. acs.orggoogle.com Avoiding reaction conditions that require specialized high-pressure equipment can reduce investment and simplify production management. google.com
Protecting Groups: The strategic use of protecting groups can prevent the formation of side products and enhance the efficiency of certain chemical transformations, such as the reduction of nitrile groups. google.com This is particularly important for maintaining high chemical and optical purity in the final product.
The table below summarizes key parameters and reagents that have been successfully employed in the scalable synthesis of related pyrrolidinol hydrochlorides.
| Parameter | Laboratory Scale Consideration | Industrial Scale Solution | Source |
| Catalyst Removal | Chromatography, Filtration | Filtration through Celite | acs.org |
| Product Isolation | Evaporation, Chromatography | Crystallization with anti-solvents (e.g., MTBE), Reduced Pressure Distillation | google.com |
| Key Intermediates | Oily or difficult-to-purify compounds | Crystalline intermediates for easy isolation | google.com |
| Hydrogenation | Atmospheric pressure H₂ | Elevated pressure (e.g., 100 psi) H₂ with Pd/C catalyst | acs.org |
| Salination | Addition of HCl solution | In-situ salination with reagents like acetyl chloride in methanol | google.com |
The following table details specific reagents used in scalable processes for similar compounds, which could be adapted for this compound production.
| Reagent Type | Example Reagent | Purpose | Source |
| Hydrogenation Catalyst | Palladium on Carbon (10%) | Reduction of precursors | acs.org |
| Base | Sodium Phosphate (anhydrous) | Neutralization/Reaction mediation | google.com |
| Solvent | Methanol, Ethanol, Isopropanol | Reaction medium | acs.orggoogle.com |
| Anti-Solvent | Methyl tert-butyl ether (MTBE) | Induce crystallization for product isolation | google.com |
| Reducing Agent | Sodium Borohydride | Reduction of functional groups | google.com |
| Acid for Hydrochloride Salt | HCl in Dioxane, Acetyl Chloride | Salt formation | acs.orggoogle.com |
By focusing on these aspects—optimizing reaction yields, utilizing crystalline intermediates, employing scalable purification techniques, and selecting cost-effective reagents—a robust and economically viable industrial process for the synthesis of this compound can be developed.
Stereochemical Considerations and Chiral Synthesis
Stereoisomerism and Chirality of 4-Methylpyrrolidin-3-ol (B125557) Hydrochloride
4-Methylpyrrolidin-3-ol possesses two chiral centers at the C3 and C4 positions of the pyrrolidine (B122466) ring. This structural feature gives rise to a total of four possible stereoisomers. masterorganicchemistry.com The spatial arrangement of the hydroxyl (-OH) group at C3 and the methyl (-CH3) group at C4 defines the specific stereoisomer.
The four stereoisomers of 4-Methylpyrrolidin-3-ol exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.comyoutube.com The relationship between stereoisomers that are not mirror images is described as diastereomeric. youtube.comucsb.edu
The stereoisomers are designated by the Cahn-Ingold-Prelog (R/S) notation for each chiral center:
(3R,4R)-4-Methylpyrrolidin-3-ol and (3S,4S)-4-Methylpyrrolidin-3-ol form one enantiomeric pair. These are typically the trans isomers, where the hydroxyl and methyl groups are on opposite faces of the ring.
(3R,4S)-4-Methylpyrrolidin-3-ol and (3S,4R)-4-Methylpyrrolidin-3-ol form the second enantiomeric pair. These are the cis isomers, with the hydroxyl and methyl groups on the same face of the ring.
Any cis isomer is a diastereomer of any trans isomer. For instance, (3R,4S)-4-Methylpyrrolidin-3-ol is a diastereomer of both (3R,4R)-4-Methylpyrrolidin-3-ol and (3S,4S)-4-Methylpyrrolidin-3-ol.
| Stereoisomer Configuration | Isomer Type | Enantiomeric Pair | Diastereomeric Relationship Example |
|---|---|---|---|
| (3R,4R) | trans | Pair A | Diastereomer of (3R,4S) and (3S,4R) |
| (3S,4S) | trans | Pair A | Diastereomer of (3R,4S) and (3S,4R) |
| (3R,4S) | cis | Pair B | Diastereomer of (3R,4R) and (3S,4S) |
| (3S,4R) | cis | Pair B | Diastereomer of (3R,4R) and (3S,4S) |
Stereoisomerism has profound implications for the chemical and biological behavior of 4-Methylpyrrolidin-3-ol. Enantiomers possess identical physical properties (e.g., melting point, boiling point) except for their interaction with plane-polarized light and other chiral molecules. ucsb.edu Diastereomers, however, have distinct physical and chemical properties. ucsb.edu
The specific three-dimensional arrangement of the methyl and hydroxyl groups dictates how the molecule interacts with its environment. In a biological context, chiral molecules like enzymes and receptors can differentiate between stereoisomers, often leading to one isomer exhibiting significantly higher potency or a different effect than its enantiomer or diastereomers. ucsb.edu For example, in related pyrrolidine structures that act as enzyme inhibitors, the different enantiomers can exhibit binding affinities that differ by orders of magnitude. researchgate.net The spatial orientation of functional groups also influences chemical reactivity by affecting steric hindrance and the accessibility of atoms for reaction. rsc.org
Asymmetric Synthesis Strategies for Enantiopure 4-Methylpyrrolidin-3-ol Hydrochloride
The synthesis of a single, desired stereoisomer (enantiopure compound) of 4-Methylpyrrolidin-3-ol requires asymmetric synthesis methods. These strategies are designed to selectively produce one enantiomer over others.
One effective strategy involves the temporary incorporation of a chiral auxiliary into a reactant molecule. wikipedia.org This auxiliary, itself an enantiomerically pure compound, directs the stereochemical outcome of a reaction before being removed. wikipedia.orgsigmaaldrich.com In the synthesis of substituted pyrrolidines, chiral auxiliaries such as camphor (B46023) sultam have been successfully used in asymmetric 1,3-dipolar cycloaddition reactions. researchgate.netacs.org Similarly, chiral enolates derived from pseudoephedrine amides have been employed to achieve stereocontrolled synthesis of pyrrolidine derivatives. nih.gov This approach allows for the construction of the pyrrolidine ring with a high degree of stereoselectivity, which is dictated by the structure of the auxiliary.
Enantioselective catalysis utilizes a chiral catalyst to control the stereochemistry of a reaction. Unlike chiral auxiliaries, the catalyst is used in small, substoichiometric amounts and is not incorporated into the final product. The stereoselective synthesis of functionalized pyrrolidines has been achieved through methods like the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes, catalyzed by a chiral metal complex. nih.gov Palladium-catalyzed asymmetric [3+2] cycloaddition reactions also represent a powerful method for the enantioselective construction of the pyrrolidine ring. nih.gov These catalytic methods are highly efficient for producing enantiomerically enriched compounds. nih.govorganic-chemistry.org
Diastereoselective reactions are crucial for establishing the correct relative stereochemistry between the C3 and C4 centers. These transformations create a new stereocenter under the influence of a pre-existing one, favoring the formation of one diastereomer over another. Asymmetric 1,3-dipolar cycloadditions are often highly diastereoselective, yielding, for example, trans-3,4-disubstituted pyrrolidines with high purity. researchgate.net Another advanced method is the copper-promoted intramolecular aminooxygenation of specific alkene substrates, which can produce disubstituted pyrrolidines with excellent diastereoselectivity. nih.gov The outcome of these reactions is carefully controlled to install the methyl and hydroxyl groups with the desired cis or trans relationship.
Kinetic and Dynamic Resolution Techniques for Optical Purity Enhancement
Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org For situations where the unreacted enantiomer can be racemized in situ, dynamic kinetic resolution (DKR) offers a pathway to theoretically convert 100% of a racemic mixture into a single, desired enantiomer. mdpi.com
Biocatalytic methods, particularly enzymatic kinetic resolutions (EKR), are highly effective for obtaining enantiomerically pure pyrrolidinols due to their high selectivity and mild reaction conditions. whiterose.ac.uknih.gov Lipases are a common class of enzymes used for this purpose, often catalyzing the asymmetric acetylation of racemic pyrrolidinol alcohols in organic solvents. whiterose.ac.uk
The application of EKR has been demonstrated for various pyrrolidine substrates, highlighting the versatility of this approach. While enzyme selectivity can be substrate-dependent, the general methodology provides a robust platform for accessing optically pure pyrrolidinol building blocks. whiterose.ac.uk
| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| Lipase Amano P | (±)-N-benzyl-3-pyrrolidinol | Asymmetric Acetylation | (R)-acetate / (S)-alcohol | 96% / 100% | tandfonline.com |
| Lipase Amano PS-IM | (±)-N-Boc-3-hydroxypyrrolidine | Asymmetric Acetylation | (R)-acetate / (S)-alcohol | Lower selectivity for acetate | whiterose.ac.uk |
| Pseudomonas cepacia Lipase (PSL-C) | (±)-Secondary Alcohols | Dynamic Kinetic Resolution (with Ru catalyst) | Enantiopure alcohols | >99% | wikipedia.org |
| Amine Transaminase (ATA) / Keto Reductase (KRED) | N-protected-3-pyrrolidinone | Asymmetric Transamination / Carbonyl Reduction | Chiral 3-amino/hydroxy-pyrrolidines | >99% | nih.gov |
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. nih.govnih.gov This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. nih.gov
The principle behind this method is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation. nih.gov For pyrrolidinol derivatives, polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel®), are commonly used to resolve enantiomers. tandfonline.com The choice of the specific CSP and the mobile phase is critical for achieving optimal separation. nih.gov While analytical chiral HPLC is used to determine the enantiomeric excess of a sample after a resolution or asymmetric synthesis, preparative chiral HPLC can be employed to isolate enantiomerically pure compounds on a larger scale. mdpi.com
Regioselectivity and Stereochemical Control in Functionalization Reactions
Achieving control over both regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (which stereoisomer is formed) is fundamental in the synthesis and subsequent functionalization of substituted pyrrolidines. rijournals.comresearchgate.net The existing stereocenters in a molecule like 4-Methylpyrrolidin-3-ol can direct the approach of reagents, influencing the stereochemical outcome of subsequent reactions at other positions on the ring.
A powerful strategy for constructing the pyrrolidine ring with high stereochemical control is the 1,3-dipolar cycloaddition reaction. acs.org For instance, the asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and an alkene can generate multiple stereocenters in a single step with a high degree of control, often dictated by the use of a chiral auxiliary. acs.org This method allows for the predictable synthesis of specific diastereomers of highly substituted pyrrolidines. acs.org
Furthermore, the presence of substituents on the pyrrolidine ring can significantly influence the conformation of the five-membered ring, which exists in a non-planar "envelope" or "twist" conformation. nih.govresearchgate.net This conformational preference can, in turn, dictate the regioselectivity of functionalization reactions by rendering certain positions on the ring more or less sterically accessible. For example, the introduction of fluorine atoms onto a pyrrolidine ring has been shown to exert significant control over the ring's conformation due to stereoelectronic effects, thereby influencing its chemical and biological properties. beilstein-journals.org This highlights how strategic functionalization can be used to enforce a desired molecular shape and reactivity pattern.
Influence of Stereochemistry on Molecular Recognition and Interactions in Chemical Systems
The three-dimensional structure of a molecule is critical for its interaction with other chiral entities, a concept known as molecular recognition. nih.gov For molecules intended for biological applications, the precise stereochemistry is often the deciding factor for activity, as biological systems (e.g., enzymes, receptors) are themselves chiral. nih.govresearchgate.net The different spatial arrangements of substituents in the stereoisomers of 4-Methylpyrrolidin-3-ol lead to distinct interaction profiles with enantioselective proteins. researchgate.net
One enantiomer may bind perfectly to a receptor's active site, eliciting a desired biological response, while another enantiomer may have a weak affinity or even bind to a different receptor, causing an undesired effect. The pyrrolidine scaffold's ability to present substituents in well-defined three-dimensional space makes it a valuable component in drug discovery. nih.gov
A clear example of the importance of stereochemistry in molecular interactions is found in the communication systems of insects, where different stereoisomers of the same pheromone can be active for different species. mdpi.com For the pheromone 4-methylheptan-3-ol, all four possible stereoisomers were synthesized and found to have distinct biological activities, demonstrating that organisms can differentiate between subtle stereochemical variations. mdpi.com This principle directly applies to the rational design of bioactive compounds based on the 4-Methylpyrrolidin-3-ol scaffold, where controlling the absolute configuration at the C3 and C4 positions is essential for achieving selective molecular recognition and targeted biological or chemical function.
Despite a comprehensive search for scholarly articles and chemical databases, detailed experimental spectroscopic and analytical data for this compound is not publicly available. While some chemical suppliers indicate the existence of such data, the specific spectral details required to generate a thorough and scientifically accurate article as per the requested outline could not be located in the public domain.
Information from spectral databases and scientific literature is essential for the detailed analysis required in the specified sections, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Precise chemical shifts and coupling constants for ¹H NMR, and chemical shifts for ¹³C NMR are necessary for a complete spectral analysis and interpretation. Advanced 2D-NMR data such as COSY and NOESY would be required for an in-depth conformational and stereochemical analysis.
Mass Spectrometry (MS): While theoretical mass-to-charge ratios can be calculated, experimental data from techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are needed to confirm the molecular weight and elemental composition with high accuracy.
Without access to this fundamental experimental data, it is not possible to provide a scientifically rigorous and informative article that adheres to the user's detailed outline and quality standards. The generation of hypothetical or theoretical data would not meet the requirements for a fact-based and accurate scientific article.
Therefore, the requested article on the advanced spectroscopic and analytical characterization of this compound cannot be generated at this time.
Advanced Spectroscopic and Analytical Characterization
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For 4-Methylpyrrolidin-3-ol (B125557) hydrochloride, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural components: the hydroxyl (-OH) group, the secondary amine hydrochloride (-NH2+-) group, and the aliphatic C-H bonds of the pyrrolidine (B122466) ring and methyl group.
Table 1: Expected Infrared Absorption Bands for 4-Methylpyrrolidin-3-ol hydrochloride
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (Alcohol) | 3400-3200 (broad) | Stretching |
| N-H (Amine salt) | 2700-2400 (broad) | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C-O (Alcohol) | 1260-1050 | Stretching |
Note: The data in this table is based on typical ranges for the specified functional groups and analogies to similar compounds.
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which exists as stereoisomers, single-crystal X-ray diffraction would be invaluable for unambiguously assigning the relative and absolute stereochemistry of the methyl and hydroxyl groups on the pyrrolidine ring.
Detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this compound, have not been found in publicly accessible databases. However, crystallographic studies on related pyrrolidine derivatives, such as N-Methyl-2-pyrrolidone hydrochloride, demonstrate the utility of this technique in defining the conformation of the five-membered ring, which often adopts a slight envelope conformation in the solid state. researchgate.net In such a structure, the cation and the chloride anion would be linked by hydrogen bonds. researchgate.net A hypothetical crystal structure analysis of this compound would provide crucial information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the protonated amine, and the chloride ion, which govern the crystal packing.
Table 2: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |
| Space Group | The symmetry of the crystal lattice would be identified. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |
| Bond Lengths & Angles | Precise distances and angles between all atoms in the molecule would be calculated. |
Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment, not actual experimental data for the specified compound.
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. For this compound, HPLC, GC, and TLC are routinely employed for purity assessment, quantitative analysis, and reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. A reverse-phase HPLC method is typically suitable for this type of polar, water-soluble compound.
While a specific HPLC method for this compound is not detailed in the available literature, methods for similar compounds provide a template. For instance, the analysis of related pyrrolidinol compounds has been performed using C18 columns with aqueous mobile phases containing an acid modifier to ensure good peak shape for the amine. researchgate.net Detection is commonly achieved using a UV detector, although the chromophore in this compound is weak. More universal detectors like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector could also be employed.
Table 3: Illustrative HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 5-95% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or CAD/RI |
Note: This method is a representative example based on the analysis of similar compounds and would require optimization for this specific analyte.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and thus non-volatile, the free base, 4-Methylpyrrolidin-3-ol, can be analyzed by GC. This technique is often used to monitor the final product's purity after neutralization or to analyze for volatile impurities.
For GC analysis of pyrrolidinol derivatives, derivatization may be necessary to improve volatility and thermal stability, for example, by silylating the hydroxyl and amine groups. mdma.ch The choice of column is critical, with polar columns typically providing better separation for these types of compounds. A Flame Ionization Detector (FID) is commonly used for detection due to its general response to organic compounds. A patent for the related compound 1-methyl-3-pyrrolidinol (B22934) mentions the use of GC for purity detection. google.com
Table 4: Representative GC Method Parameters for 4-Methylpyrrolidin-3-ol (free base)
| Parameter | Condition |
|---|---|
| Column | DB-5 or similar polar capillary column (e.g., Carbowax) |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) |
Note: This method is an example and would require optimization for the specific analyte. Analysis of the hydrochloride salt would require conversion to the free base.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for column chromatography.
For monitoring a reaction that produces this compound, TLC can be used to track the disappearance of starting materials and the appearance of the product. Due to the polar nature of the compound, a polar stationary phase like silica (B1680970) gel is appropriate. The mobile phase would typically be a mixture of a polar organic solvent and a less polar one, often with a small amount of a base (like ammonia (B1221849) or triethylamine) to prevent streaking of the amine spot. Visualization can be achieved using a variety of methods, including iodine vapor or a potassium permanganate (B83412) stain, as the compound is not UV-active. A common solvent system for amino alcohols on silica gel is a mixture of n-butanol, acetic acid, and water. researchgate.net
Table 5: Typical TLC System for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |
| Mobile Phase | Dichloromethane (B109758)/Methanol (B129727)/Ammonium (B1175870) Hydroxide (B78521) (e.g., 8:2:0.1) |
| Visualization | Iodine vapor or Potassium Permanganate stain |
Note: The mobile phase composition is an example and would need to be optimized to achieve good separation.
Elemental Analysis for Compositional Verification
Elemental analysis is a destructive technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This data is used to confirm the empirical formula of a newly synthesized compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₅H₁₂ClNO. The experimentally determined values should be within ±0.4% of the calculated values to confirm the compound's elemental composition and high purity.
Table 6: Elemental Analysis Data for this compound (C₅H₁₂ClNO)
| Element | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical % | Found % |
|---|---|---|---|---|
| Carbon (C) | C₅ | 137.61 | 43.64 | To be determined |
| Hydrogen (H) | H₁₂ | 8.79 | To be determined | |
| Chlorine (Cl) | Cl | 25.77 | To be determined | |
| Nitrogen (N) | N | 10.18 | To be determined |
Note: The "Found %" column would be populated with data from an actual elemental analysis experiment.
Computational Chemistry and Mechanistic Insights
Conformational Analysis and Energy Landscapes of Pyrrolidinol Systems
The five-membered pyrrolidine (B122466) ring is not planar and exhibits significant conformational flexibility. It typically adopts puckered "envelope" or "twist" conformations to relieve ring strain. For substituted pyrrolidines like 4-Methylpyrrolidin-3-ol (B125557), the specific conformation is determined by the stereochemistry and steric bulk of the substituents. nih.gov
The pyrrolidine ring is known to have two primary puckering modes, often described as Cγ-endo (where C4 is out of the plane on the same side as the carboxyl group in proline) and Cγ-exo (where C4 is on the opposite side). nih.gov The presence of substituents, such as the methyl group at the 4-position and the hydroxyl group at the 3-position, creates a complex potential energy surface with multiple local minima corresponding to different stable conformers. The relative energies of these conformers are influenced by factors like:
Steric Hindrance : The bulky tert-butyl group, for example, has been shown to strongly favor a pseudoequatorial orientation, thereby locking the pyrrolidine ring into a specific pucker. nih.gov
Intramolecular Hydrogen Bonding : The hydroxyl group can act as a hydrogen bond donor, potentially interacting with the nitrogen atom or the chloride counter-ion, which stabilizes certain conformations. nih.gov
Solvent Effects : The polarity of the solvent can influence the conformational equilibrium by stabilizing or destabilizing conformers with different dipole moments. nih.gov
Computational methods can map this energy landscape by systematically rotating bonds and calculating the energy of each resulting geometry, a process known as a potential energy surface (PES) scan. researchgate.netmdpi.com This analysis identifies the most stable (lowest energy) conformers and the energy barriers for interconversion between them.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. nih.govnih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a complete energy profile for a proposed reaction mechanism. This allows for the validation of experimental observations and the prediction of reaction outcomes under different conditions. researchgate.net
A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. Locating and characterizing transition states is a primary goal of mechanistic computational studies. researchgate.netacs.org
For the synthesis of substituted pyrrolidines, computational analysis has been applied to various reaction types:
Cycloaddition Reactions : In [3+2] cycloadditions to form the pyrrolidine ring, DFT calculations can identify the transition states for different regio- and stereochemical approaches, explaining the observed product distribution. acs.orgacs.org
Intramolecular Amination : The mechanism of copper-catalyzed intramolecular C-H amination to form pyrrolidines has been investigated using DFT, revealing a Cu(I)/Cu(II) catalytic cycle and identifying the C-H bond cleavage as the turnover-limiting step. nih.gov
Ring Formation : In the synthesis of pyrrolidinedione derivatives, modeling has shown that the final cyclization step to form the pyrrolidine ring can have a very low activation energy barrier (e.g., 11.9 kJ mol⁻¹) if the reaction intermediate is protonated. nih.govrsc.org
Table 2: Examples of Calculated Activation Energies in Pyrrolidine Synthesis
| Reaction Type | Key Step | System | Calculated Activation Energy | Reference |
|---|---|---|---|---|
| Cyclization | Pyrrolidine ring formation | Coumarin + Nitromethane | 11.9 kJ mol⁻¹ (protonated) | nih.govrsc.org |
| Ring Contraction | N₂ release to form 1,4-biradical | Diazene intermediate | 17.7 kcal/mol | acs.org |
Note: KIE = Kinetic Isotope Effect, a measure related to the activation energy of C-H bond breaking.
Many synthetic routes to substituted pyrrolidines can produce a mixture of stereoisomers (diastereomers and/or enantiomers) or regioisomers. Computational chemistry is crucial for understanding and predicting the selectivity of these reactions. acs.orgemich.edu
By comparing the activation energies of the transition states leading to different isomeric products, researchers can predict which product will be formed preferentially. The pathway with the lowest energy transition state will be the fastest and thus yield the major product. nih.govnih.gov
Stereoselectivity : In the aza-Cope-Mannich reaction, computational studies aim to delineate the complete energy profile to understand how substituents and reaction conditions affect the stereochemical outcome. emich.eduemich.edu Similarly, in aldol (B89426) reactions catalyzed by proline derivatives, DFT calculations have been used to analyze transition state geometries to explain the origins of enantioselectivity and diastereoselectivity. nih.gov
Regioselectivity : For cycloaddition reactions, Frontier Molecular Orbital (FMO) theory combined with DFT calculations can predict which regioisomer will be favored by analyzing the orbital interactions between the reacting molecules. acs.org
These computational insights are invaluable for the rational design of new synthetic methods and catalysts that can produce specific, highly functionalized pyrrolidine derivatives with high selectivity.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights that complement and guide experimental work. For 4-Methylpyrrolidin-3-ol hydrochloride, computational methods can be employed to predict various spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) spectra.
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). frontiersin.org These calculations involve optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are subsequently determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For pyrrolidine derivatives, it has been shown that various computational protocols can achieve good agreement with experimental data, although they may not be readily transferable between different types of enamines. researchgate.net Theoretical and experimental NMR studies on related structures like 4-(1-pyrrolidinyl)piperidine (B154721) have demonstrated the utility of these computational approaches. researchgate.net
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below for illustrative purposes. The actual values would be obtained from specific DFT calculations.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | 3.1 - 3.3 | ~50 |
| C3-H | 4.2 - 4.4 | ~70 |
| C4-H | 2.5 - 2.7 | ~40 |
| C5-H | 3.0 - 3.2 | ~55 |
| CH₃ | 1.0 - 1.2 | ~15 |
| N-H | 8.5 - 9.5 | - |
| O-H | 5.0 - 6.0 | - |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its dynamic behavior, conformational flexibility, and interactions with its environment, particularly with solvents.
The pyrrolidine ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. nih.gov The energy barrier between these conformations is typically low, allowing for rapid interconversion. The substituents on the ring, in this case, a methyl group at the 4-position and a hydroxyl group at the 3-position, will influence the preferred conformation. nih.gov MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the transition states between them.
A hypothetical representation of the conformational states and their relative populations as could be determined from an MD simulation is provided in the table below.
| Conformer | Description | Predicted Population (%) in Water |
|---|---|---|
| Axial-OH, Equatorial-CH₃ | Hydroxyl group in an axial position, methyl group in an equatorial position | ~60 |
| Equatorial-OH, Axial-CH₃ | Hydroxyl group in an equatorial position, methyl group in an axial position | ~35 |
| Other | Other transient conformations | ~5 |
Pharmacophore Modeling and 3D Molecular Representation
Pharmacophore modeling is a crucial technique in drug discovery and medicinal chemistry for identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov A pharmacophore model for a molecule like this compound would define the spatial arrangement of features such as hydrogen bond donors (from the hydroxyl and ammonium (B1175870) groups), hydrogen bond acceptors (from the hydroxyl group), and hydrophobic centers (from the methyl group and the aliphatic ring).
The pyrrolidine scaffold is of significant interest in drug discovery due to its three-dimensional nature, which allows for good coverage of functional vector space for fragment optimization. nih.govresearchgate.net The non-planarity of the ring, a phenomenon known as "pseudorotation," contributes to an increased 3D coverage. nih.gov
A 3D molecular representation of this compound would visually depict its stereochemistry and the spatial orientation of its key functional groups. This representation is fundamental for understanding how the molecule might interact with a biological target, such as an enzyme's active site. Computational software can generate these models, which can then be used for virtual screening of compound libraries or for designing new molecules with improved activity. ontosight.ai
Below is a table summarizing the key pharmacophoric features of this compound.
| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor | -OH group, -NH₂⁺- group | Interaction with acceptor groups on a biological target |
| Hydrogen Bond Acceptor | -OH group | Interaction with donor groups on a biological target |
| Hydrophobic Center | -CH₃ group, pyrrolidine ring | Interaction with hydrophobic pockets of a biological target |
| Positive Ionizable | -NH₂⁺- group | Electrostatic interactions |
Chemical Reactivity and Derivatization
Reactivity of the Hydroxyl Group in 4-Methylpyrrolidin-3-ol (B125557) Hydrochloride
The secondary hydroxyl group in 4-Methylpyrrolidin-3-ol is a versatile site for chemical modification, allowing for the introduction of a variety of functional groups through several key reaction types.
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or a coupling agent, to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophiles under basic conditions to deprotonate the hydroxyl group, forming an alkoxide intermediate which then acts as a nucleophile. While specific examples for 4-Methylpyrrolidin-3-ol are not abundant in publicly available literature, the general principles of these reactions are well-established for similar 3-hydroxypyrrolidine structures. For instance, the esterification of N-protected 4-hydroxyproline, a structurally related compound, is a common transformation in medicinal chemistry. nih.govmdpi.com
Table 1: General Conditions for Esterification and Etherification of Substituted 3-Hydroxypyrrolidines
| Reaction Type | Reagents | Catalyst/Base | Solvent | General Observations |
| Esterification | Carboxylic Acid | H₂SO₄, TsOH | Toluene, Dichloromethane (B109758) | Often requires removal of water to drive equilibrium. |
| Acid Chloride/Anhydride | Pyridine (B92270), Et₃N | Dichloromethane, THF | Generally high-yielding and proceeds under mild conditions. | |
| Etherification | Alkyl Halide | NaH, KOtBu | THF, DMF | Requires anhydrous conditions due to the strong base. |
| Propargyl Bromide | NaH | THF | Used to introduce alkyne functionalities. nih.gov |
This table presents generalized conditions based on reactions with similar substituted 3-hydroxypyrrolidines and may require optimization for 4-Methylpyrrolidin-3-ol.
Oxidation Reactions of the Alcohol Moiety
Oxidation of the secondary alcohol in 4-Methylpyrrolidin-3-ol would yield the corresponding ketone, 4-methylpyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups, particularly the pyrrolidine (B122466) nitrogen. Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions. For instance, electrochemical aminoxyl-mediated Shono-type oxidation has been shown to be effective for the selective oxidation of functionalized pyrrolidines to the corresponding pyrrolidinones under mild conditions. organic-chemistry.org This method offers high functional group compatibility and is a scalable alternative to traditional metal-based oxidants. organic-chemistry.org
Protecting Group Strategies for the Hydroxyl Functionality
In multi-step syntheses involving 4-Methylpyrrolidin-3-ol, it is often necessary to temporarily protect the hydroxyl group to prevent it from interfering with reactions at other sites of the molecule, such as the pyrrolidine nitrogen. google.comwipo.int The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal. organic-chemistry.orgzmsilane.com
Common protecting groups for secondary alcohols include:
Silyl (B83357) ethers: (e.g., tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS)). These are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. They are generally stable under a wide range of non-acidic conditions and can be removed with fluoride (B91410) ion sources (e.g., TBAF) or under acidic conditions. google.comzmsilane.com
Benzyl (B1604629) ethers (Bn): Formed by reaction with benzyl bromide in the presence of a strong base like sodium hydride. Benzyl ethers are robust and can be removed by catalytic hydrogenation.
Acetal protecting groups: (e.g., tetrahydropyranyl (THP)). These are installed under acidic conditions and are stable to basic and nucleophilic reagents. Deprotection is achieved with aqueous acid.
The selection of an appropriate protecting group strategy is a key consideration in the design of synthetic routes involving polyfunctional molecules like 4-Methylpyrrolidin-3-ol. google.com
Reactivity of the Pyrrolidine Nitrogen
The pyrrolidine nitrogen in 4-Methylpyrrolidin-3-ol, after neutralization of the hydrochloride salt, is a nucleophilic secondary amine and can readily participate in a variety of bond-forming reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The secondary amine can be alkylated using alkyl halides or other electrophilic alkylating agents. nih.gov This reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to scavenge the hydrogen halide byproduct. Reductive amination is another common method for N-alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Palladium-catalyzed N-alkylation reactions have also been developed as efficient methods. researcher.life
N-Acylation: The pyrrolidine nitrogen can be acylated with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. researchgate.net These reactions are generally robust and high-yielding. N-acylation is a common strategy in combinatorial chemistry and for the synthesis of peptide analogs. researchgate.netarkat-usa.org A variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts, can be used to facilitate amide bond formation. researchgate.netarkat-usa.org
Table 2: Illustrative Reagents for N-Alkylation and N-Acylation of Pyrrolidine Derivatives
| Reaction Type | Reagent Class | Specific Examples | General Conditions |
| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | |
| N-Acylation | Acid Chlorides/Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) |
| Carboxylic Acids | Various | Coupling agent (e.g., EDC, HATU), Base (e.g., DIPEA) |
This table provides examples of reagents commonly used for the N-alkylation and N-acylation of secondary amines and may be applicable to 4-Methylpyrrolidin-3-ol.
Formation of N-Substituted Pyrrolidinols and Derivatives
The N-alkylation and N-acylation reactions described above lead to the formation of a diverse range of N-substituted 4-methylpyrrolidin-3-ol derivatives. These derivatization strategies are crucial in medicinal chemistry for modulating the physicochemical properties and biological activities of the parent molecule. For example, the synthesis of various N-substituted 3-hydroxypyrrolidines is a key step in the preparation of a wide array of pharmacologically active compounds. researchgate.netnih.govnih.gov The introduction of different substituents on the nitrogen atom can influence factors such as solubility, lipophilicity, and receptor binding affinity. The synthesis of N-acylnortropane derivatives, which share a similar bicyclic amine scaffold, highlights the importance of N-acylation in generating libraries of compounds for biological screening. mdpi.com
Deprotection Strategies for N-Protected Pyrrolidines
The secondary amine of the pyrrolidine ring is often protected during synthetic sequences to prevent unwanted side reactions. The choice of protecting group is crucial, and its subsequent removal (deprotection) must be efficient and selective, leaving other functional groups in the molecule intact. Common nitrogen-protecting groups used for pyrrolidines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn). The strategies for their removal are well-established.
The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and the relative ease of its removal. Deprotection is typically achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727), are commonly employed. nih.govtotal-synthesis.com These methods proceed by protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and isobutene. total-synthesis.com Alternatively, thermal deprotection methods have been developed, offering an acid-free option. nih.gov
The benzyloxycarbonyl (Cbz or Z) group is another prevalent amine protecting group. Its removal is most frequently accomplished by catalytic hydrogenolysis. total-synthesis.com This involves reacting the N-Cbz protected pyrrolidine with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C). total-synthesis.com The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) and results in the formation of the free amine, toluene, and carbon dioxide. For molecules containing other reducible functional groups, alternative methods such as treatment with a Lewis acid like aluminum chloride (AlCl₃) in a fluorinated solvent have been developed. nih.govorganic-chemistry.org
The benzyl (Bn) group can be cleaved under similar conditions to the Cbz group, primarily through catalytic hydrogenation. nih.gov Palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst) are effective catalysts for this transformation. nih.gov The efficiency of N-benzyl deprotection via hydrogenolysis can often be enhanced by the addition of an acid, which protonates the amine and facilitates the cleavage. nih.govnih.govresearchgate.net
The following table summarizes common deprotection strategies for N-protected pyrrolidines.
| Protecting Group | Reagents and Conditions | Comments |
| Boc (tert-butoxycarbonyl) | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Standard, efficient method. nih.govtotal-synthesis.com |
| HCl in Dioxane, Methanol, or Ethyl Acetate | Widely used, generates the hydrochloride salt. nih.gov | |
| Thermal (e.g., 150-300 °C in various solvents) | Acid-free alternative, useful for sensitive substrates. nih.gov | |
| Cbz (benzyloxycarbonyl) | H₂, Pd/C in Methanol or Ethanol | Most common method, clean conversion. total-synthesis.com |
| AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Metal-free alternative, tolerates reducible groups. nih.govorganic-chemistry.org | |
| Transfer Hydrogenation (e.g., Ammonium (B1175870) formate, Pd/C) | Avoids the use of H₂ gas. | |
| Bn (Benzyl) | H₂, Pd(OH)₂/C (Pearlman's catalyst) in Ethanol | Very effective, often faster than Pd/C. nih.gov |
| H₂, Pd/C, often with an acid additive (e.g., HCl, Acetic Acid) | Acid facilitates cleavage. nih.govresearchgate.net |
Ring Opening and Ring Expansion Reactions of the Pyrrolidine Core
Altering the five-membered pyrrolidine ring itself represents a more profound structural modification. These reactions involve the cleavage of one of the ring's carbon-nitrogen or carbon-carbon bonds, leading to either a linear amino compound (ring opening) or a larger heterocyclic system (ring expansion).
Ring Opening Reactions
The cleavage of the robust C-N bonds in an unstrained pyrrolidine ring is a challenging transformation that typically requires activation of the nitrogen atom, often through acylation.
Reductive Ring Opening : N-acyl or N-benzyl pyrrolidines can undergo reductive C-N bond cleavage. Modern methods employ photoredox catalysis in combination with a Lewis acid to generate a radical intermediate that can be trapped. acs.org Classical approaches have utilized potent reducing agents, such as thulium(II) iodide (TmI₂), which is more reducing than the more common samarium(II) iodide (SmI₂). acs.orgnih.gov These reactions generate functionalized open-chain amines.
Oxidative Ring Opening : The oxidation of N-acyl pyrrolidines can lead to the formation of an N-acyliminium ion intermediate at the α-position (the carbon adjacent to the nitrogen). nih.gov This electrophilic species can be trapped by nucleophiles, leading to α-functionalized pyrrolidines. However, under more forceful oxidative conditions, this can lead to C-N bond cleavage. For instance, oxidation of N-acyl pyrrolidines with reagents like iron(II)-hydrogen peroxide or ruthenium tetroxide (RuO₄) can yield γ-(acylamino) acids, effectively opening the ring to form a linear amino acid derivative. nih.govrsc.orgresearchgate.net
Ring Expansion Reactions
Ring expansion reactions transform the pyrrolidine core into larger, often more flexible, ring systems like piperidines (six-membered) or azepanes (seven-membered). These transformations are synthetically valuable for accessing diverse chemical scaffolds. A notable strategy involves the palladium-catalyzed rearrangement of 2-vinylpyrrolidines. This process, a form of two-carbon homologation, efficiently converts the five-membered ring into a seven-membered azepane. chemrxiv.org Such methodologies provide access to medium-sized rings that are prevalent in many biologically active compounds.
Functional Group Interconversions and Transformation Pathways
The hydroxyl group at the C-3 position of 4-Methylpyrrolidin-3-ol is a key site for derivatization. Standard organic transformations can be applied to convert this alcohol into a variety of other functional groups, thereby accessing a wide range of substituted pyrrolidine analogues.
Oxidation of the Hydroxyl Group
The secondary alcohol can be oxidized to the corresponding ketone, yielding an N-substituted-4-methylpyrrolidin-3-one. A wide array of oxidizing agents can be employed for this transformation, with the choice depending on the substrate's sensitivity and the desired reaction scale. Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC) and milder, more modern reagents like those based on dimethyl sulfoxide (B87167) (Swern oxidation) or hypervalent iodine compounds (Dess-Martin periodinane). The resulting ketone is a valuable intermediate, as the carbonyl group can undergo further reactions such as reductive amination or additions of organometallic reagents.
Conversion to a Leaving Group and Nucleophilic Substitution
To introduce a wider variety of functional groups at the C-3 position, the hydroxyl group is typically first converted into a better leaving group. This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride (TsCl or MsCl) in the presence of a base like pyridine or triethylamine.
Once activated as a sulfonate ester, the C-3 position becomes susceptible to nucleophilic attack by a range of nucleophiles in an Sₙ2 reaction, which proceeds with inversion of stereochemistry. This pathway allows for the introduction of functionalities such as azides, nitriles, and amines. For example, reaction with sodium azide (B81097) (NaN₃) yields a 3-azidopyrrolidine (B14084947) derivative, which can be subsequently reduced to a 3-aminopyrrolidine. This provides access to diastereomers of the parent amino alcohol.
The following table outlines key functional group interconversions starting from the hydroxyl group.
| Transformation | Reagents and Conditions | Product Functional Group |
| Oxidation | PCC, CH₂Cl₂ | Ketone |
| Dess-Martin Periodinane, CH₂Cl₂ | Ketone | |
| (COCl)₂, DMSO, Et₃N (Swern) | Ketone | |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) |
| Methanesulfonyl chloride (MsCl), Et₃N | Mesylate (-OMs) | |
| Nucleophilic Substitution (from Tosylate/Mesylate) | Sodium Azide (NaN₃), DMF | Azide (-N₃) |
| Sodium Cyanide (NaCN), DMSO | Nitrile (-CN) | |
| Ammonia (B1221849) or Primary/Secondary Amine | Amine (-NH₂, -NHR, -NR₂) |
Applications in Advanced Organic Synthesis
4-Methylpyrrolidin-3-ol (B125557) Hydrochloride as a Chiral Building Block
The inherent chirality of 4-Methylpyrrolidin-3-ol hydrochloride, arising from the stereogenic centers on the pyrrolidine (B122466) ring, makes it an attractive starting material for asymmetric synthesis. The presence of both a secondary amine and a hydroxyl group offers multiple points for chemical modification, allowing for the diastereoselective and enantioselective introduction of further complexity.
Synthesis of Enantiomerically Enriched Heterocycles and Complex Organic Molecules
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and enantiomerically pure derivatives are crucial for ensuring target specificity and reducing off-target effects. nih.gov this compound serves as a key precursor for the synthesis of a variety of enantiomerically enriched heterocycles. Synthetic strategies often involve the functionalization of the amine or hydroxyl group, followed by cyclization or coupling reactions to construct more elaborate heterocyclic systems. The stereochemistry of the starting material directs the formation of new stereocenters, enabling the synthesis of complex molecules with high optical purity. For instance, chiral pyrrolidines are instrumental as organocatalysts in promoting various chemical transformations in an enantioselective manner. mdpi.com
Role in Natural Product Synthesis and Analogues
While direct applications of this compound in the total synthesis of natural products are not extensively documented, the broader class of substituted pyrrolidines is prevalent in numerous alkaloids and other natural compounds with diverse biological activities. nih.gov The structural motifs present in this compound make it a suitable precursor for the synthesis of analogues of natural products. By incorporating this chiral building block, medicinal chemists can generate novel compounds that mimic the spatial arrangement of natural products, potentially leading to derivatives with improved pharmacological properties. The synthesis of such analogues is a critical strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles.
Intermediacy in the Preparation of Complex Organic Molecules
Beyond its direct use as a chiral building block, this compound functions as a key intermediate in multi-step synthetic sequences. Its pre-defined stereochemistry and functional handles allow for its incorporation into larger, more complex molecular frameworks.
Precursor for Bioactive Molecules and Scaffold Generation
The pyrrolidine scaffold is a cornerstone in the design of novel bioactive molecules due to its ability to explore three-dimensional chemical space effectively. nih.gov this compound serves as a valuable precursor for generating diverse molecular scaffolds. For example, derivatives of substituted pyrrolidines have been investigated as inhibitors of various enzymes, including BACE1, which is a key target in Alzheimer's disease research. nih.gov The synthesis of such inhibitors often involves the elaboration of the pyrrolidine core to introduce functionalities that interact with the active site of the target enzyme. nih.gov
Building Block for Pharmaceutical Intermediates and Lead Compounds
The synthesis of active pharmaceutical ingredients (APIs) often relies on the availability of chiral intermediates to construct the final drug molecule with the correct stereochemistry. google.com this compound and its derivatives are utilized as building blocks for pharmaceutical intermediates and in the generation of lead compounds for drug discovery programs. For instance, substituted pyrrolidines have been explored in the development of kinase inhibitors, a major class of therapeutic agents, particularly in oncology. nih.govresearchgate.net The pyrrolidine moiety can serve as a scaffold to orient substituents in a specific manner to achieve potent and selective inhibition of protein kinases. nih.govresearchgate.net
Table 1: Examples of Bioactive Molecules and Intermediates Derived from Substituted Pyrrolidinols
| Precursor/Building Block | Target Molecule/Class | Therapeutic Area/Application |
| (3S,4S)-4-aminopyrrolidine-3-ol derivatives | BACE1 Inhibitors | Alzheimer's Disease |
| 3(S)-thiomethyl pyrrolidine analogues | ERK Inhibitors | Oncology |
| Substituted Pyrrolidines | Kinase Inhibitors | Oncology, Inflammatory Diseases |
| Chiral Pyrrolidinols | Antiviral Agents | Infectious Diseases |
Use in Agrochemical Synthesis
While the pyrrolidine scaffold is a common feature in various biologically active molecules, specific examples detailing the use of this compound in the synthesis of agrochemicals are not widely reported in the available literature. However, the structural features of this compound suggest its potential as a building block for the development of novel pesticides and herbicides. The introduction of a chiral pyrrolidine moiety could lead to agrochemicals with improved efficacy and selectivity, potentially reducing their environmental impact. The principles of chiral recognition are as relevant in agrochemical science as they are in pharmaceuticals, suggesting a potential future application for this versatile building block.
Catalyst or Ligand Precursor in Asymmetric Catalysis
Chiral pyrrolidine derivatives are paramount in the field of asymmetric catalysis, serving as the basis for both organocatalysts and ligands for metal-catalyzed reactions. mdpi.comnih.govnih.gov The seminal discovery of proline-catalyzed asymmetric aldol (B89426) reactions marked a significant milestone, establishing chiral pyrrolidines as powerful organocatalysts. nih.gov This has led to the development of a vast array of proline and prolinol-derived catalysts, which are celebrated for their ability to promote a variety of chemical transformations with high enantioselectivity. mdpi.comnih.govnih.gov
The functional groups and stereocenters on the pyrrolidine ring are crucial for inducing asymmetry. For instance, diarylprolinol silyl (B83357) ethers are highly effective catalysts for the asymmetric functionalization of aldehydes. mdpi.comnih.gov The pyrrolidine scaffold's ability to form key intermediates like enamines and iminium ions is fundamental to its catalytic activity. nih.gov
In the realm of metal-catalyzed reactions, C2-symmetrical 2,5-disubstituted pyrrolidines have been extensively used as chiral ligands. nih.govacs.org These ligands coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of reactions such as hydrogenations, allylic substitutions, and cross-coupling reactions. acs.orgresearchgate.net The conformational rigidity and well-defined stereochemistry of the pyrrolidine ring are key to achieving high levels of stereocontrol.
While specific examples of this compound as a direct catalyst or ligand precursor are not prominent in the literature, its structure, featuring a hydroxyl group and a methyl-substituted chiral center, suggests its potential as a precursor for more complex chiral ligands or organocatalysts. The hydroxyl group can be functionalized to attach phosphine (B1218219) moieties for metal coordination or other groups to modulate the steric and electronic properties of a potential catalyst.
Table 1: Examples of Pyrrolidine-Based Catalysts and Ligands in Asymmetric Synthesis
| Catalyst/Ligand Class | Type of Asymmetric Reaction | Key Structural Feature |
|---|---|---|
| Proline | Aldol and Mannich Reactions | A secondary amine and carboxylic acid on a pyrrolidine ring. nih.gov |
| Diarylprolinol Silyl Ethers | Michael Additions, Aldol Reactions | A prolinol derivative with bulky silyl ether and aryl groups. mdpi.comnih.gov |
| C2-Symmetrical 2,5-Disubstituted Pyrrolidines | Metal-Catalyzed Reactions (e.g., Hydrogenation) | Symmetrically substituted pyrrolidine core ensuring high stereocontrol. nih.govacs.org |
Development of Compound Libraries utilizing this compound Scaffolds
The pyrrolidine scaffold is a highly valued component in the construction of compound libraries for drug discovery and high-throughput screening. researchgate.netnih.gov Its three-dimensional character, arising from the non-planar nature of the saturated ring, allows for a thorough exploration of pharmacophore space, a critical aspect in the design of novel therapeutic agents. nih.govresearchgate.net The ability to introduce multiple points of diversity on the pyrrolidine ring makes it an ideal scaffold for creating large and structurally diverse libraries of molecules. nih.gov
Combinatorial chemistry often employs "split-and-pool" synthesis strategies to generate vast libraries of compounds, and pyrrolidine derivatives are frequently used as core structures in these syntheses. researchgate.net The functional groups on the pyrrolidine ring can be readily modified to introduce a wide range of substituents, leading to libraries of compounds with diverse physicochemical properties. nih.gov For instance, libraries of spiro[pyrrolidine-3,3′-oxindoles] have been synthesized and screened for potential anticancer activity. nih.gov
The development of fragment-based drug discovery (FBDD) has further highlighted the importance of scaffolds like pyrrolidine. nih.gov Pyrrolidine-based fragments with desirable "Rule of Three" properties are synthesized and screened for binding to biological targets. nih.gov These fragments can then be elaborated into more potent lead compounds.
Although there are no specific, widely-cited examples of compound libraries built exclusively from this compound, its structure is well-suited for such applications. The hydroxyl and secondary amine functionalities serve as convenient handles for chemical modification, allowing for the attachment of a wide variety of building blocks. The methyl group provides a specific stereochemical and steric feature that can be explored within a compound library. A hypothetical library based on this scaffold could systematically vary the substituents at the nitrogen and the hydroxyl group to generate a collection of related but distinct molecules for biological screening.
Table 2: Strategies for Pyrrolidine-Based Compound Library Synthesis
| Library Synthesis Strategy | Key Features | Example of Application |
|---|---|---|
| Solid-Phase "Split-and-Pool" Synthesis | Efficient generation of large numbers of compounds on a solid support. researchgate.net | Synthesis of a combinatorial library of mercaptoacyl pyrrolidines for screening against angiotensin-converting enzyme. researchgate.net |
| Diversity-Oriented Synthesis (DOS) | Creation of structurally complex and diverse molecules from simple starting materials. nih.gov | Exploration of pharmacophore space for identifying novel biological activities. nih.gov |
| Fragment-Based Drug Discovery (FBDD) | Use of small, low-complexity molecules (fragments) as starting points for drug design. nih.gov | Design and synthesis of pyrrolidine-based fragments that sample three-dimensional molecular space. nih.gov |
Conclusion and Future Research Directions
Summary of Current Research Landscape and Key Achievements
The current body of research on 4-Methylpyrrolidin-3-ol (B125557) and its derivatives underscores its importance as a versatile chiral building block in synthetic chemistry. Key achievements in this area have primarily revolved around the development of stereoselective synthetic routes that provide access to specific diastereomers of the compound. Methodologies such as 1,3-dipolar cycloadditions and reductive cyclizations of acyclic precursors have proven effective in constructing the pyrrolidine (B122466) core with control over the relative stereochemistry of the methyl and hydroxyl substituents. While detailed studies specifically on the hydrochloride salt are less common, the synthesis of the free base is well-documented in the context of preparing more complex molecules. The significance of these synthetic achievements lies in the ability to generate structurally diverse libraries of pyrrolidine-based compounds for biological screening. The pyrrolidine scaffold is a well-established pharmacophore, and the introduction of a methyl group and a hydroxyl group at the 3- and 4-positions offers opportunities for fine-tuning the biological activity and pharmacokinetic properties of potential drug candidates.
Emerging Synthetic Strategies for Pyrrolidine Derivatives
The synthesis of pyrrolidine derivatives is a dynamic field of research, with several emerging strategies poised to enhance the accessibility and diversity of these important compounds. mdpi.comnih.gov One of the most promising areas is the continued development of asymmetric organocatalysis, which offers an environmentally benign alternative to traditional metal-catalyzed reactions for the enantioselective synthesis of chiral pyrrolidines. mdpi.com Furthermore, multicomponent reactions (MCRs) are gaining traction as a highly efficient method for the one-pot synthesis of complex pyrrolidine structures from simple starting materials. tandfonline.com These reactions, often involving 1,3-dipolar cycloadditions of azomethine ylides, allow for the rapid generation of molecular complexity and are well-suited for the construction of compound libraries for high-throughput screening. nih.govtandfonline.com Additionally, the use of microwave-assisted organic synthesis (MAOS) is accelerating the discovery of new pyrrolidine-based molecules by significantly reducing reaction times and often improving yields. nih.govtandfonline.com The development of novel catalytic systems, including those based on earth-abundant metals and photoredox catalysis, is also expected to provide new avenues for the construction and functionalization of the pyrrolidine ring.
Potential for Novel Derivatizations and Functionalizations to Expand Utility
The 4-Methylpyrrolidin-3-ol scaffold presents numerous opportunities for novel derivatizations and functionalizations that could significantly expand its utility in various scientific disciplines. The secondary amine of the pyrrolidine ring is a key site for modification, allowing for the introduction of a wide range of substituents through N-alkylation, N-acylation, and N-arylation reactions. These modifications can profoundly influence the biological activity and physical properties of the resulting molecules. The hydroxyl group at the 3-position is another versatile handle for derivatization, enabling the formation of ethers, esters, and other functional groups. Such modifications are crucial in structure-activity relationship (SAR) studies to optimize the potency and selectivity of bioactive compounds. researchgate.net Furthermore, the methyl group at the 4-position, while seemingly simple, can influence the conformational preferences of the pyrrolidine ring, which in turn can impact receptor binding and biological activity. Future research could explore the replacement of the methyl group with other alkyl or functionalized chains to further probe the structure-activity landscape. The development of new synthetic methodologies for the regioselective and stereoselective functionalization of the pyrrolidine ring will be critical in unlocking the full potential of this versatile scaffold.
Future Directions in Computational Studies and Predictive Modeling for Pyrrolidine Chemistry
Computational chemistry and predictive modeling are poised to play an increasingly important role in advancing our understanding and application of pyrrolidine chemistry. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the reaction mechanisms of pyrrolidine synthesis, helping to rationalize observed stereoselectivities and guide the development of more efficient and selective synthetic routes. researchgate.netresearchgate.net Conformational analysis of substituted pyrrolidines, including 4-Methylpyrrolidin-3-ol, through computational methods can elucidate the preferred three-dimensional structures of these molecules, which is crucial for understanding their interactions with biological targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of pyrrolidine derivatives with their biological activities, enabling the in silico design of new compounds with improved properties. scispace.com As computational power and algorithmic efficiency continue to improve, we can expect more accurate predictions of molecular properties, such as solubility, lipophilicity, and metabolic stability, which will accelerate the drug discovery process. mit.edu The integration of machine learning and artificial intelligence with computational chemistry holds the promise of revolutionizing the design of novel pyrrolidine-based molecules with desired biological activities and physicochemical properties. mit.edu
Untapped Applications in Advanced Materials Science and Chemical Biology
While the primary focus of pyrrolidine chemistry has been in the realm of medicinal chemistry, there are significant untapped applications for these versatile scaffolds in advanced materials science and chemical biology. In materials science, chiral pyrrolidine derivatives can be incorporated into polymers and metal-organic frameworks (MOFs) to create novel materials with tailored properties. For example, pyrrolidine-based chiral ligands can be used to synthesize asymmetric catalysts immobilized on solid supports for applications in heterogeneous catalysis. The incorporation of pyrrolidine units into a siliceous framework has been shown to create chiral mesoporous hybrid materials. researchgate.net
In the field of chemical biology, pyrrolidine scaffolds can be utilized to develop novel molecular probes and sensors. The development of a specific fluorescent probe for the detection of pyrrolidine has been reported, highlighting the potential for creating tools to study the distribution and function of pyrrolidine-containing molecules in biological systems. researchgate.net Furthermore, functionalized pyrrolidines can be designed as chemical tools to investigate biological processes, such as enzyme function and protein-protein interactions. The unique conformational constraints and chemical reactivity of the pyrrolidine ring make it an attractive scaffold for the design of probes with high specificity and sensitivity.
Q & A
Q. What are optimized synthetic routes for 4-Methylpyrrolidin-3-ol hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves refluxing intermediates in xylene or acetonitrile with catalysts like chloranil, followed by NaOH treatment and recrystallization from methanol (e.g., yields ~60–75%) . Optimization includes adjusting reflux duration (25–30 hours) and stoichiometry of reagents. Contradictions in yields may arise from variations in solvent purity or catalyst activity. For hydrochloride salt formation, HCl gas or concentrated HCl in ethanol is typically used, with yields dependent on controlled pH and temperature .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Purity is assessed via HPLC (e.g., C18 columns, UV detection at 254 nm) with mobile phases like acetonitrile/water gradients. Structural confirmation employs -NMR (e.g., δ 3.2–3.8 ppm for pyrrolidine protons) and FT-IR (O-H stretch ~3200 cm). Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M+H] expected at ~150–160 m/z). Discrepancies in spectral data may indicate residual solvents or stereochemical impurities .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, rinse immediately with water (≥15 minutes). Store at 2–8°C in airtight containers to prevent hygroscopic degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff into drains .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral this compound derivatives?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-mandelic acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) can enhance enantiomeric excess (ee). For example, (2S,4S)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride synthesis achieved >95% ee via chiral auxiliary-assisted cyclization . Contradictions in ee values may arise from competing racemization pathways under acidic conditions.
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Variability in enzyme inhibition assays (e.g., IC values) may stem from differences in assay pH, buffer composition, or cell-line specificity. For instance, pyrrolidine sulfonamide derivatives showed conflicting binding affinities to serotonin receptors due to variations in radioligand concentrations (e.g., -LSD vs. -5-HT) . Replicate studies under standardized conditions (e.g., fixed protein concentrations) are recommended.
Q. How can metabolic stability of this compound be evaluated in preclinical studies?
- Methodological Answer : Use liver microsome assays (human/rat) with NADPH cofactors, monitoring parent compound depletion via LC-MS/MS. For in vivo studies, administer -labeled analogs (e.g., synthesized via []-cyanide intermediates) to track urinary/fecal excretion. Contradictions in half-life data often arise from interspecies differences in CYP450 isoform activity .
Key Considerations
- Contradiction Analysis : Discrepancies in synthesis yields often relate to solvent purity or catalyst aging. For example, chloranil in xylene may degrade if stored improperly, reducing efficacy .
- Advanced Purification : Use preparative HPLC or simulated moving bed (SMB) chromatography for high-purity (>99%) isolates, critical for pharmacological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
